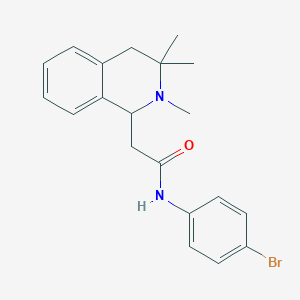
1-(2-chloro-6-nitrophenyl)-3-methylpiperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds often involves displacement reactions, where initial materials such as dichloro nitroquinoxaline or nitrophenyl compounds undergo reactions with piperazine derivatives to produce the desired products. For example, Nagarajan et al. (1986) described the displacement reactions of 2,3-dichloro-6-nitroquinoxaline with 1-methylpiperazine, resulting in the formation of bis-derivatives and mono-derivatives under different conditions, showcasing a methodology that might be applicable to the synthesis of 1-(2-chloro-6-nitrophenyl)-3-methylpiperazine hydrochloride (Nagarajan, Parthasarathy, Shenoy, & Anandan, 1986).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(2-chloro-6-nitrophenyl)-3-methylpiperazine hydrochloride can be determined using techniques such as single-crystal X-ray diffraction. For instance, Lin et al. (2008) determined the crystal structure of a related compound, providing insights into its geometric configuration, molecular interactions, and stabilization mechanisms, which are crucial for understanding the structural attributes of the target compound (Lin, Qiu-Lian, Zhong, Ping, & Luo, Yi, 2008).
Chemical Reactions and Properties
Chemical reactions involving compounds like 1-(2-chloro-6-nitrophenyl)-3-methylpiperazine hydrochloride may include nucleophilic substitutions, where the nitro and chloro groups react with various nucleophiles. These reactions can lead to a wide range of derivatives with diverse chemical properties. Hartman & Hartman (1983) discussed the reactivity of a nitropyrazinamine compound, highlighting the types of chemical transformations that might be relevant for understanding the reactivity of 1-(2-chloro-6-nitrophenyl)-3-methylpiperazine hydrochloride (Hartman & Hartman, 1983).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are essential for their characterization and application. For example, the crystal structure analysis of a 1-methylpiperazine derivative by Dutkiewicz et al. (2011) provides insight into the arrangement of ionic components and the types of interactions that stabilize the crystal structure, which is valuable for understanding the physical properties of related compounds (Dutkiewicz, Samshuddin, Narayana, Yathirajan, & Kubicki, 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(2-chloro-6-nitrophenyl)-3-methylpiperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2.ClH/c1-8-7-14(6-5-13-8)11-9(12)3-2-4-10(11)15(16)17;/h2-4,8,13H,5-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQGKCKOXXGEHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=CC=C2Cl)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377935 |
Source


|
| Record name | 1-(2-chloro-6-nitrophenyl)-3-methylpiperazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5760-07-6 |
Source


|
| Record name | 1-(2-chloro-6-nitrophenyl)-3-methylpiperazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 1-naphthoate](/img/structure/B4929860.png)

![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B4929872.png)


![1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B4929889.png)


![N-{4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}acetamide hydrobromide](/img/structure/B4929905.png)
![4-[allyl(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide](/img/structure/B4929910.png)
![methyl 3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B4929939.png)
![3,3'-methylenebis{6-[(2-thienylacetyl)amino]benzoic acid}](/img/structure/B4929946.png)
